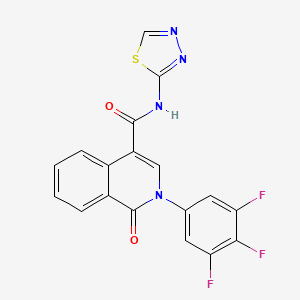![molecular formula C25H20N6O2 B11029748 7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11029748.png)
7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound integrates an indole moiety, a methoxyphenyl group, and a triazolopyrimidine core, making it a subject of study in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the triazolopyrimidine core. Key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Construction of the Triazolopyrimidine Core: This involves cyclization reactions, often using reagents like hydrazine and formamide under high-temperature conditions.
Coupling Reactions: The final step involves coupling the indole derivative with the triazolopyrimidine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying cellular processes and signaling pathways.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its ability to induce apoptosis in cancer cells and inhibit their proliferation has been a focal point of research.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. it is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit enzymes involved in cancer cell growth and proliferation, such as tyrosine kinases.
Modulating Receptors: It may interact with neurotransmitter receptors in the brain, affecting signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
7-[2-(1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Lacks the methoxy group on the phenyl ring.
7-[2-(1H-indol-3-yl)ethyl]-2-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one enhances its electronic properties and potentially its biological activity, making it distinct from its analogs.
特性
分子式 |
C25H20N6O2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
11-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H20N6O2/c1-33-18-8-6-16(7-9-18)23-28-25-27-15-20-22(31(25)29-23)11-13-30(24(20)32)12-10-17-14-26-21-5-3-2-4-19(17)21/h2-9,11,13-15,26H,10,12H2,1H3 |
InChIキー |
KOARUSBAQIIXDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029665.png)
![dimethyl 5-{[8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]amino}isophthalate](/img/structure/B11029672.png)
![N-[4-(benzyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11029678.png)
![Tert-butyl 4-[(4,4-dimethyl-1,2-dioxo-1,2,9,10-tetrahydro-4H-[1,4]dioxino[2,3-G]pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11029680.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11029682.png)
![(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-iodophenyl)methanone](/img/structure/B11029689.png)
![N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide](/img/structure/B11029702.png)
![N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-phenylbutanamide](/img/structure/B11029703.png)

![2-(2-Chlorophenyl)-6-methyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11029722.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11029728.png)
![N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029735.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B11029754.png)
